molecular formula C9H13F3O3 B3324384 1,1,1-Trifluoroethyl-PEG3-Propargyl CAS No. 1835759-73-3

1,1,1-Trifluoroethyl-PEG3-Propargyl

Cat. No.: B3324384
CAS No.: 1835759-73-3
M. Wt: 226.19 g/mol
InChI Key: HILROVSZUWJRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoroethyl-PEG3-Propargyl is a heterobifunctional reagent that contains both an alkyne group and a trifluoroethyl group. This compound is widely used in various scientific research fields due to its unique chemical properties. The alkyne group allows it to participate in copper-catalyzed azide-alkyne Click Chemistry, forming stable triazole linkages. The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules, making it a versatile tool in bioconjugation and drug delivery applications .

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG3-Propargyl are azide compounds or biomolecules and lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Mode of Action

This compound is a heterobifunctional reagent with an alkyne group and a trifluoroethyl group. The alkyne group reacts with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a stable triazole linkage through copper-catalyzed Click Chemistry . This reaction can modify proteins, antibodies, and other molecules and surfaces, potentially affecting their function and interactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide compounds or biomolecules, and the reaction with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . This can lead to the modification of these targets, potentially altering their function and interactions.

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoroethyl-PEG3-Propargyl typically involves the reaction of a polyethylene glycol (PEG) derivative with a trifluoroethyl group and a propargyl group. The reaction conditions often include the use of copper catalysts to facilitate the formation of the alkyne group. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the compound. The final product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoroethyl-PEG3-Propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoroethyl-PEG3-Propargyl has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates through Click Chemistry.

    Biology: Facilitates the labeling and modification of biomolecules, such as proteins and antibodies.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biocompatibility of therapeutic agents.

    Industry: Utilized in the development of advanced materials and surface modifications .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoroethyl-PEG2-Propargyl
  • 1,1,1-Trifluoroethyl-PEG5-Propargyl

Comparison

1,1,1-Trifluoroethyl-PEG3-Propargyl is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to its analogs with shorter or longer PEG chains, this compound offers improved pharmacokinetics and biocompatibility, making it a preferred choice for various applications .

Properties

IUPAC Name

3-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c1-2-3-13-4-5-14-6-7-15-8-9(10,11)12/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILROVSZUWJRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoroethyl-PEG3-Propargyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoroethyl-PEG3-Propargyl
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoroethyl-PEG3-Propargyl
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoroethyl-PEG3-Propargyl
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoroethyl-PEG3-Propargyl
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoroethyl-PEG3-Propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.